7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound characterized by its molecular formula and a molecular weight of 218.13 g/mol. This compound is a derivative of tetrahydroquinoline, which is known for its diverse biological activities and potential applications in medicinal chemistry. The compound exists primarily in its hydrochloride salt form, enhancing its solubility and stability for various applications.
The compound can be sourced from various chemical suppliers and is classified under the category of nitrogen-containing heterocycles. It is particularly noted for its structural features that include a chloro substituent at the seventh position and a methyl group at the eighth position of the quinoline ring system.
The synthesis of 7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline typically involves several methods:
The molecular structure of 7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline can be represented as follows:
InChI=1S/C10H12ClN.ClH/c1-7-9(11)5-4-8-3-2-6-12-10(7)8;/h4-5,12H,2-3,6H2,1H3;1H
NVGRGRJMRAQWKJ-UHFFFAOYSA-N
This structure features a bicyclic system with nitrogen atoms integrated into the ring structure, contributing to its chemical reactivity and biological properties.
7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline can participate in various chemical reactions:
The products obtained from these reactions vary widely based on the specific reagents and conditions used. For instance:
The mechanism of action for 7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific biological targets. The compound may act as an enzyme inhibitor or modulate receptor activity within biological pathways. These interactions can lead to various pharmacological effects depending on the context of use in research or therapeutic applications.
Relevant data such as melting point and boiling point are essential for practical applications but vary based on purity and form (base vs. hydrochloride).
7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline has several significant applications:
This comprehensive overview highlights the importance of 7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline across various scientific fields while providing insight into its synthesis, structure, reactions, mechanisms of action, properties, and applications.
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 1276186-19-6
CAS No.: 67619-92-5